molecular formula C12H22O12 B1224976 Maltobionic acid CAS No. 534-42-9

Maltobionic acid

Cat. No.: B1224976
CAS No.: 534-42-9
M. Wt: 358.3 g/mol
InChI Key: JYTUSYBCFIZPBE-QOKIMYEXSA-N
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Description

Maltobionic acid is an aldonic acid derived from the oxidation of maltose. It is composed of a glucose unit chemically linked to a gluconic acid molecule. This compound is known for its excellent antioxidant, metal-chelating, and moisturizing properties, making it valuable in various industries such as food, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maltobionic acid is typically produced through the oxidation of maltose. One common method involves the use of genetically modified Pseudomonas taetrolens expressing quinoprotein glucose dehydrogenase. The reaction parameters such as temperature, cell density, and cell harvest time are optimized to improve the production yield .

Industrial Production Methods: In industrial settings, whole-cell biocatalysis is employed for the efficient production of this compound. This method uses recombinant Pseudomonas taetrolens to convert maltose into this compound. The process is highly efficient, with a production titer of 200 g/L and a yield of 95.6% . High-maltose corn syrup can also be used as a substrate for commercial production due to its cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Maltobionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, which can be further utilized in various applications.

Mechanism of Action

Maltobionic acid is chemically similar to lactobionic acid, another well-known aldonic acid. Both compounds share similar properties, such as antioxidant and moisturizing effects. this compound is derived from maltose, while lactobionic acid is derived from lactose . This difference in origin gives this compound unique properties, such as its specific antibacterial activity against certain pathogens .

Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTUSYBCFIZPBE-QOKIMYEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-42-9
Record name Maltobionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gluconic acid, 4-O-alpha-D-glucopyranosyl-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MALTOBIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47RDD4XT2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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